4-Bromo-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}phenol
Overview
Description
4-Bromo-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}phenol is a complex organic compound that features a brominated phenol group and a piperazine ring substituted with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}phenol typically involves multiple steps. One common method involves the initial bromination of phenol to introduce the bromine atom at the 4-position. This is followed by the formation of a piperazine derivative through the reaction of 1,2-diamines with sulfonium salts . The final step involves the coupling of the brominated phenol with the piperazine derivative under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can replace the bromine atom under appropriate conditions.
Major Products
Oxidation: Quinones.
Reduction: De-brominated phenol derivatives.
Substitution: Azide or thiol-substituted phenol derivatives.
Scientific Research Applications
4-Bromo-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}phenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenylsulfonyl and piperazine moieties. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-{[4-(2-chlorobenzyl)piperazin-1-ylimino]methyl}phenol
- 4-Bromo-2-{[4-phenyl-1-piperazinyl]imino}methylphenol
- 4-Bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
Uniqueness
4-Bromo-2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}phenol is unique due to its specific combination of a brominated phenol and a phenylsulfonyl-substituted piperazine. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-4-bromophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c18-15-6-7-17(21)14(12-15)13-19-8-10-20(11-9-19)24(22,23)16-4-2-1-3-5-16/h1-7,12,21H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKALEENXERQVOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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